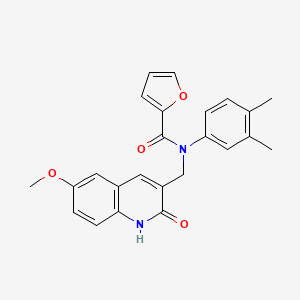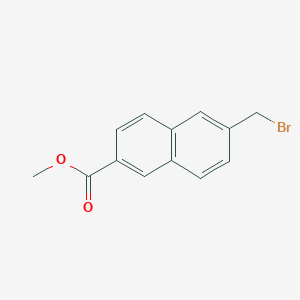
Methyl 6-(bromomethyl)-2-naphthoate
Descripción general
Descripción
Methyl 6-(bromomethyl)-2-naphthoate is a useful research compound. Its molecular formula is C13H11BrO2 and its molecular weight is 279.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Anti-Inflammatory Agents : Methyl 6-(bromomethyl)-2-naphthoate is used as an intermediate in the synthesis of non-steroidal anti-inflammatory agents such as nabumetone and naproxen. These compounds have wide-ranging applications in managing pain and inflammation (Xu & He, 2010).
Molecular Mechanics Studies : The compound's interactions with cyclodextrins have been studied using molecular mechanics calculations. These studies are essential for understanding drug delivery systems and the encapsulation of pharmaceutical compounds (Madrid et al., 1997).
Synthesis of Fluorescent Probes : Methyl 6-(6-methoxy-2-naphthyl)-6-oxohexanoate, a derivative of this compound, has applications as a fluorescent probe and as an intermediate in synthesizing other fluorescent molecules for studying lipid bilayers in biological membranes (Balo et al., 2000).
Preparation of Poly(naphthalenecarboxamide)s : The compound is used in the synthesis of poly(naphthalenecarboxamide)s with low polydispersity. These polymers have potential applications in materials science due to their unique properties (Mikami et al., 2011).
Photodimerization Studies : The compound has been studied for its photodimerization properties in the presence of cucurbituril, which could have implications in photochemical processes and materials science (Lei et al., 2008).
Investigation of Polymorphism : this compound and its derivatives have been used in studying polymorphism in pharmaceutical compounds. Understanding polymorphism is crucial in drug development for optimizing bioavailability and stability (Sahoo et al., 2020).
Synthesis of β-Adrenoceptor Activators : It is used in synthesizing compounds with β-adrenergic-stimulating activities, which are important for developing bronchodilators with minimal cardiovascular side effects (Sugihara et al., 1977).
Propiedades
IUPAC Name |
methyl 6-(bromomethyl)naphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c1-16-13(15)12-5-4-10-6-9(8-14)2-3-11(10)7-12/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTKJZFLHRRZQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=C(C=C2)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


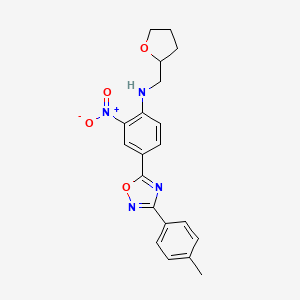


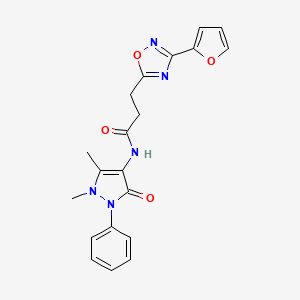
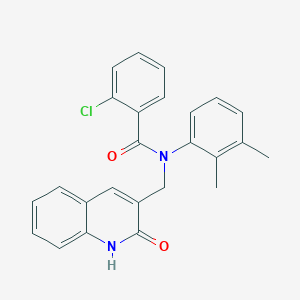
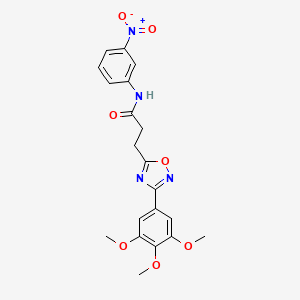
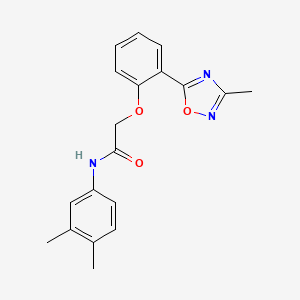
![N-(5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-2-methoxyphenyl)benzamide](/img/structure/B7690477.png)

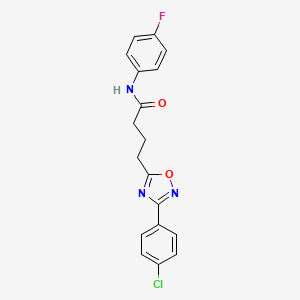
![3,4,5-triethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7690496.png)


